(3-((tert-Butoxycarbonyl)amino)prop-1-en-2-yl)boronic acid
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Overview
Description
(3-{[(tert-butoxy)carbonyl]amino}prop-1-en-2-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the Boc-protected amine . This intermediate can then be reacted with a boronic acid derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of (3-{[(tert-butoxy)carbonyl]amino}prop-1-en-2-yl)boronic acid may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-{[(tert-butoxy)carbonyl]amino}prop-1-en-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-en-2-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BNO4/c1-6(9(12)13)5-10-7(11)14-8(2,3)4/h12-13H,1,5H2,2-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASQOXQBIOCYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)CNC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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